Nanoparticle Formulation Enhances Ac2-26 Anti-Inflammatory Potency by 1.87-Fold vs. Native Peptide
In a zymosan-induced peritonitis model, collagen IV-targeted polymeric nanoparticles containing Ac2-26 demonstrated significantly greater potency than native Ac2-26 peptide. At an equivalent dose of 100 ng per mouse, Ac2-26 nanoparticles reduced polymorphonuclear neutrophil recruitment by 56%, whereas native Ac2-26 peptide achieved only a 30% reduction [1]. This formulation approach enables lower effective dosing and enhanced therapeutic index.
| Evidence Dimension | Reduction in polymorphonuclear neutrophil (PMN) recruitment |
|---|---|
| Target Compound Data | 56% reduction with Ac2-26 nanoparticles (100 ng/mouse) |
| Comparator Or Baseline | Native Ac2-26 peptide: 30% reduction (100 ng/mouse) |
| Quantified Difference | 1.87-fold greater efficacy; resolution interval decreased by up to 4 h |
| Conditions | Zymosan-induced peritonitis mouse model; systemic administration; collagen IV-targeted PLGA-PEG nanoparticles |
Why This Matters
This establishes that formulation strategy critically determines Ac2-26 efficacy; users requiring maximal potency in inflammatory models should consider nanoparticle-formulated Ac2-26 or account for this performance gap in experimental design.
- [1] Kamaly N, Fredman G, Subramanian M, Gadde S, Pesic A, Cheung L, et al. Development and in vivo efficacy of targeted polymeric inflammation-resolving nanoparticles. Proc Natl Acad Sci U S A. 2013;110(16):6506-6511. View Source
